5,7-Difluoro-2-tetralone

Description

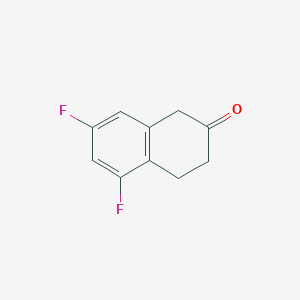

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUVATQQKYAEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394523 | |

| Record name | 5,7-Difluoro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172366-38-0 | |

| Record name | 5,7-Difluoro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5,7-Difluoro-2-tetralone (CAS No. 172366-38-0)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information. Detailed experimental data for 5,7-Difluoro-2-tetralone is limited. The experimental protocols and pathway diagrams are representative examples based on the known chemistry of tetralone scaffolds and should be adapted and validated for specific research applications.

Introduction

This compound is a fluorinated derivative of tetralone, a bicyclic aromatic ketone.[1] Its chemical structure, featuring two fluorine atoms on the aromatic ring, makes it a compound of interest in medicinal chemistry and organic synthesis.[1] The incorporation of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a common strategy in drug design.[1][2]

This compound serves as a valuable building block or intermediate for the synthesis of more complex molecules and novel drug candidates.[1][3][4][5] The tetralone scaffold itself is a privileged structure found in numerous natural products and pharmacologically active compounds with a broad spectrum of bioactivities, including anticancer and antimicrobial properties.[3][4][5][6][7]

Physicochemical Properties

Quantitative data for this specific compound is not widely published in peer-reviewed literature. The following table summarizes typical data available from chemical suppliers. Researchers should confirm these properties via internal analysis.

| Property | Value | Source |

| CAS Number | 172366-38-0 | [1] |

| IUPAC Name | 5,7-difluoro-3,4-dihydronaphthalen-2(1H)-one | [1] |

| Molecular Formula | C₁₀H₈F₂O | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| SMILES | O=C1CC2=CC(F)=CC(F)=C2C1 | [1] |

| InChI Key | HOUVATQQKYAEBB-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

The most common route to tetralones involves the intramolecular Friedel-Crafts acylation of a corresponding arylbutyric acid.[1][7][9] The following is a representative, generalized protocol adapted from the synthesis of a related compound, 5,7-Difluoro-1-tetralone.[9]

Reaction: 4-(2,4-Difluorophenyl)butyric acid → 5,7-Difluoro-1-tetralone (Analogue for methodological reference)

Materials:

-

4-(2,4-Difluorophenyl)butyric acid (1 equivalent)

-

Polyphosphoric acid (PPA) (10 parts by weight)

-

Phosphorus pentoxide (P₂O₅) (1 part by weight)

-

Ice-water mixture

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Eluent: Hexane/Ethyl acetate mixture (e.g., 4:1)

Procedure:

-

Catalyst Preparation: In a round-bottom flask equipped with a mechanical stirrer, combine polyphosphoric acid and phosphorus pentoxide. Heat the mixture to approximately 60°C and stir until a homogeneous solution is formed.

-

Acylation Reaction: Add 4-(2,4-Difluorophenyl)butyric acid to the activated PPA mixture. Increase the temperature to 80°C and stir vigorously for 1.5 to 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the hot reaction mixture onto a stirred ice-water mixture to quench the reaction and precipitate the product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude tetralone using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford the pure product.[9]

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily used as an intermediate in the synthesis of potential therapeutic agents.[1][10] The tetralone framework is a key component in compounds explored for various diseases.[4][6]

Potential Therapeutic Areas:

-

Anticancer Agents: Tetralone derivatives have shown cytotoxic effects against various cancer cell lines.[1][3] The difluoro substitution on this specific scaffold could be leveraged to develop new antiproliferative compounds.[1]

-

Antimicrobial Agents: Derivatives of this compound have been investigated for their potential as antimicrobial agents.[1]

-

Neurological Disorders: The tetralone scaffold is present in drugs targeting the central nervous system, and fluorinated analogues are often explored for enhanced properties and potential in treating neurological disorders.[1][5][6]

The presence of the ketone functional group and the activated aromatic ring allows for a variety of chemical modifications to generate a library of new chemical entities for screening.

Visualizations: Workflows and Pathways

Generalized Synthetic Workflow

This diagram illustrates a typical workflow where this compound acts as a key intermediate in a drug discovery program.

Caption: Generalized workflow for drug discovery using this compound.

Hypothetical Target Interaction Pathway

Given that tetralone derivatives are explored as anticancer agents, this diagram shows a hypothetical mechanism where a downstream derivative of this compound inhibits a key signaling pathway involved in cell proliferation.

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

References

- 1. Buy this compound | 172366-38-0 [smolecule.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. nbinno.com [nbinno.com]

- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6,7-Difluoro-1-tetralone | 137114-68-2 | Benchchem [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Tetralone synthesis [organic-chemistry.org]

- 9. prepchem.com [prepchem.com]

- 10. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Physical Properties of 5,7-Difluoro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5,7-Difluoro-2-tetralone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. Due to the presence of two fluorine atoms, this compound exhibits unique electronic properties that influence its stability, lipophilicity, and potential biological activity, making it a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials.[1]

Core Physical Properties

Data Presentation: Quantitative Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₈F₂O | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | Data not available | See Experimental Protocol 1 |

| Boiling Point | Data not available | See Experimental Protocol 2 |

| Solubility | Data not available | See Experimental Protocol 3 |

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the key physical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small quantity of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Initial Determination: A rapid heating rate (10-20 °C/minute) is used to obtain an approximate melting range.[3]

-

Accurate Determination: The measurement is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute to allow for thermal equilibrium.[3]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Determination of Boiling Point (for liquid compounds or if sublimation is a concern)

While this compound is a solid at room temperature, its boiling point at reduced pressure is a key parameter for purification by distillation.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount (approximately 0.5 mL) of the compound is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the test tube.[4]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.

-

Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation.

Methodology (Qualitative and Semi-Quantitative):

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A small, pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Agitation: The test tubes are agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing.[5][6]

-

Observation: The samples are observed for dissolution. If the compound dissolves completely, it is recorded as "soluble." If it remains undissolved or forms a suspension, it is recorded as "insoluble." For semi-quantitative analysis, the amount of solvent required to dissolve a known mass of the solute can be determined.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

References

An In-depth Technical Guide on the Solubility of 5,7-Difluoro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 5,7-Difluoro-2-tetralone (CAS No. 172366-38-0), a key intermediate in organic synthesis, particularly within the pharmaceutical industry. While specific quantitative solubility data for this compound is not widely published, this document provides a qualitative assessment based on its chemical properties and documented use in synthesis, along with a general experimental protocol for solubility determination.

Introduction to this compound

This compound is a derivative of tetralone, characterized by two fluorine atoms at the 5 and 7 positions of the aromatic ring. It typically appears as a white crystalline solid.[1] The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, this compound serves as a valuable building block for creating more complex molecules and novel drug candidates.[1] Its use as an intermediate in reactions underscores the importance of understanding its solubility in various organic solvents for process optimization, purification, and formulation.

Qualitative Solubility Profile

The compound's synthesis often involves direct fluorination of a tetralone precursor using solvents such as acetonitrile or dichloromethane .[1] This implies that this compound is at least sparingly soluble in these solvents to allow for the reaction to proceed.

Purification methods for tetralone derivatives include crystallization, which is highly dependent on the compound's solubility profile.[1] For tetralone derivatives, ethanol-water mixtures have been noted as effective for crystallization, suggesting that this compound is likely soluble in ethanol and less soluble in water, allowing for precipitation upon addition of water as an anti-solvent.[1] The presence of two fluorine atoms generally increases the lipophilicity of a molecule, suggesting a preference for less polar organic solvents.[1]

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility | Rationale |

| Dichloromethane | Chlorinated | Likely Soluble | Used as a solvent in its synthesis.[1] |

| Acetonitrile | Polar Aprotic | Likely Soluble | Used as a solvent in its synthesis.[1] |

| Ethanol | Polar Protic | Likely Soluble | Used in crystallization mixtures for tetralone derivatives.[1] |

| Water | Polar Protic | Likely Poorly Soluble | Used as an anti-solvent in ethanol-water crystallization mixtures.[1] |

| Ether | Ethereal | Likely Soluble | Used for extraction during the synthesis of a related compound, 5,7-Difluoro-1-tetralone.[2] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following section outlines a general and robust experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (±0.1 °C)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Record the exact mass of the compound added.

-

Pipette a known volume or mass of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Repeat this process for each solvent to be tested, preparing at least three replicates per solvent.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) in a volumetric flask to bring the concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC).

-

Analyze the diluted samples and determine their concentrations using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.

-

Solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow for Experimental Solubility Determination.

Signaling Pathways and Logical Relationships

The current body of scientific literature does not describe specific signaling pathways directly involving this compound.[1] Its primary role is documented as a synthetic intermediate used to construct larger, biologically active molecules.[1] The biological activity and potential pathway interactions would be characteristic of the final products synthesized from this precursor, rather than the intermediate itself.

The logical relationship in the context of this compound's use is its role as a precursor in a multi-step synthesis. This can be visualized as a simple linear progression.

Caption: Role of this compound in Synthesis.

This guide provides a framework for understanding and determining the solubility of this compound. For specific applications, empirical determination using the outlined protocol is strongly recommended to obtain quantitative data essential for process development and research.

References

The Influence of Fluorine on the Molecular Reactivity of Tetralones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. This guide provides a comprehensive technical overview of the influence of fluorine on the molecular reactivity of tetralones, a class of compounds with significant applications in medicinal chemistry and drug development. By examining the synthesis, reactivity, and biological activity of fluorinated tetralones, this document aims to equip researchers with the knowledge to leverage fluorine substitution for the rational design of novel therapeutics.

Enhanced Reactivity and Synthetic Strategies

Fluorination can significantly impact the reactivity of the tetralone scaffold. The high electronegativity of fluorine can influence the electron density of the entire molecule, affecting reaction rates and regioselectivity.

Electrophilic Fluorination of Tetralones

A common method for the synthesis of α-fluorotetralones is the electrophilic fluorination of the corresponding tetralone enolate or silyl enol ether. Reagents such as Selectfluor® (F-TEDA-BF4) are widely employed for this transformation. The reaction typically proceeds via the formation of an enol or enolate intermediate, which then attacks the electrophilic fluorine source.

General Reaction Scheme for Electrophilic Fluorination:

Caption: General workflow for the electrophilic fluorination of tetralones.

The yields of these reactions are influenced by the substitution pattern of the tetralone ring and the reaction conditions.

Table 1: Quantitative Data on the Synthesis of Fluorinated Tetralones

| Entry | Substrate | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Tetralone | Selectfluor® | MeCN | RT | 12 | 85 | [1] |

| 2 | 2-Methyl-1-tetralone | Selectfluor® | MeCN | RT | 12 | 93 | [2] |

| 3 | 2-Phenyl-1-tetralone | Selectfluor®/cinchonine | MeCN | 0 | 24 | >98 | [3] |

| 4 | 6-Methoxy-1-tetralone | Selectfluor® | MeCN | RT | 18 | 78 | [1] |

| 5 | 7-Nitro-1-tetralone | Selectfluor® | MeCN | 50 | 24 | 65 | [1] |

Experimental Protocol: Synthesis of 2-Fluoro-2-phenyl-1-tetralone

This protocol is adapted from literature procedures for the enantioselective electrophilic fluorination of α-aryl-tetralones[3].

Materials:

-

2-Phenyl-1-tetralone (1.0 mmol, 222.3 mg)

-

Selectfluor® (1.2 mmol, 425.0 mg)

-

Cinchonine (0.1 mmol, 29.4 mg)

-

Acetonitrile (MeCN), anhydrous (10 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenyl-1-tetralone (222.3 mg, 1.0 mmol) and cinchonine (29.4 mg, 0.1 mmol).

-

Add anhydrous acetonitrile (10 mL) and stir the mixture at room temperature until all solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add Selectfluor® (425.0 mg, 1.2 mmol) portion-wise over 10 minutes, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford 2-fluoro-2-phenyl-1-tetralone.

-

Characterize the product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Spectroscopic Characterization

NMR spectroscopy is a critical tool for the characterization of fluorinated tetralones. The ¹⁹F NMR spectrum provides direct evidence of fluorination and can give insights into the electronic environment of the fluorine atom.

Table 2: NMR Spectroscopic Data for Selected Fluorinated Tetralones

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

| 2-Fluoro-1-tetralone | 7.99 (d, 1H), 7.55 (t, 1H), 7.35 (t, 1H), 7.25 (d, 1H), 5.30 (dd, 1H), 3.10 (m, 2H), 2.40 (m, 2H) | 192.5 (d), 144.2, 134.1, 129.0, 127.8, 127.0, 93.8 (d), 30.2, 27.5 (d) | -185.2 (dt) | [1][4] |

| 2-Fluoro-2-phenyl-1-tetralone | 8.10 (d, 1H), 7.20-7.60 (m, 8H), 3.20-3.40 (m, 2H), 2.60-2.80 (m, 2H) | 194.0 (d), 143.8, 137.5 (d), 134.0, 129.5, 129.0, 128.8, 128.5, 127.2, 126.5 (d), 101.5 (d), 32.8 (d), 27.0 | -160.5 | [3] |

| 6-Fluoro-2-tetralone | 7.10-7.30 (m, 3H), 3.55 (s, 2H), 2.95 (t, 2H), 2.50 (t, 2H) | 208.0, 162.5 (d), 136.0 (d), 130.5 (d), 115.8 (d), 113.5 (d), 45.0, 38.0, 28.5 | -115.0 |

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument. 'd' indicates a doublet due to C-F or H-F coupling.

Influence on Biological Activity and Molecular Reactivity

The introduction of fluorine can significantly modulate the biological activity of tetralone derivatives. Fluorine's unique properties, such as its size, electronegativity, and ability to form strong bonds with carbon, can enhance binding affinity to biological targets, improve metabolic stability, and alter pharmacokinetic profiles.

Anticancer Activity: Topoisomerase Inhibition

Certain fluorinated indenoisoquinoline derivatives, which share a structural resemblance to the tetralone core, have been identified as potent inhibitors of topoisomerase I (Top1). These compounds act by stabilizing the covalent complex between Top1 and DNA, leading to DNA strand breaks and ultimately, apoptosis in cancer cells[5][6][7].

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel Indenoisoquinoline Topoisomerase I Inhibitors - Mark Cushman [grantome.com]

- 4. [PDF] Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features | Semantic Scholar [semanticscholar.org]

- 5. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

5,7-Difluoro-2-tetralone: A Versatile Fluorinated Building Block in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Difluoro-2-tetralone is a fluorinated bicyclic ketone that has emerged as a valuable building block in organic synthesis and medicinal chemistry. The strategic placement of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, enhancing its reactivity and potential for biological activity. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways are presented to facilitate its use in the laboratory.

Introduction

Fluorine-containing molecules are of immense interest in the pharmaceutical industry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity.[1] 2-Tetralone scaffolds are prevalent in a variety of natural products and biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antitumor, and central nervous system effects.[2][3] The combination of a difluoro-substitution pattern with the 2-tetralone core in this compound creates a versatile platform for the synthesis of novel drug candidates.[1] The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack and a valuable intermediate for a range of chemical transformations.[1]

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. While specific experimental spectroscopic data is not widely published, typical spectral characteristics can be inferred from related structures.

| Property | Value |

| Molecular Formula | C₁₀H₈F₂O |

| Molecular Weight | 182.17 g/mol |

| Appearance | White crystalline solid[1] |

| CAS Number | 172366-38-0 |

| IUPAC Name | 5,7-difluoro-3,4-dihydronaphthalen-2(1H)-one |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound can be obtained from commercial suppliers, though detailed academic publications with full spectral assignments are scarce.

Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 3-(2,4-difluorophenyl)propanoic acid (Hypothetical)

This is a generalized procedure based on standard organic chemistry methods.

-

Knoevenagel Condensation: To a solution of 2,4-difluorobenzaldehyde (1 equivalent) in pyridine, add malonic acid (1.1 equivalents) and a catalytic amount of piperidine. Heat the mixture at reflux for 4-6 hours. After cooling, pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry to yield 3-(2,4-difluorophenyl)acrylic acid.

-

Reduction: Dissolve the 3-(2,4-difluorophenyl)acrylic acid in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C). Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases. Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 3-(2,4-difluorophenyl)propanoic acid.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is adapted from the synthesis of a related compound, 5,7-difluorochroman-4-one, and represents a plausible method for the target molecule.[7]

-

To concentrated sulfuric acid (e.g., 3 mL per gram of starting material), cooled in an ice bath, slowly add 3-(2,4-difluorophenyl)propanoic acid (1 equivalent).

-

Allow the mixture to warm to room temperature and then heat to 50-80°C. Stir vigorously for 1.5-3 hours, monitoring the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum over phosphorus pentoxide.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Alternative cyclizing agents such as polyphosphoric acid (PPA) or conversion to the acyl chloride followed by treatment with a Lewis acid like aluminum chloride (AlCl₃) are also commonly employed for intramolecular Friedel-Crafts acylations.[5][6]

Key Reactions of this compound as a Building Block

The presence of the carbonyl group and the activated aromatic ring allows this compound to undergo a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

Caption: Overview of key reactions involving this compound.

Reduction of the Carbonyl Group

The ketone functionality can be readily reduced to the corresponding alcohol, 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol. This alcohol can then serve as a precursor for further functionalization.

Experimental Protocol (Typical):

-

Dissolve this compound (1 equivalent) in methanol or ethanol at 0°C.

-

Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise with stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water or dilute acid.

-

Remove the solvent under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol, which can be purified by chromatography or recrystallization.

α-Functionalization

The α-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

Experimental Protocol for α-Alkylation (Generalized):

-

To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., THF) at -78°C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.

-

Stir the solution for 30-60 minutes to ensure complete enolate formation.

-

Add an alkylating agent (e.g., methyl iodide) (1.1 equivalents) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

Condensation Reactions

The active methylene group can participate in condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, to form α,β-unsaturated ketone derivatives. These products are valuable Michael acceptors.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable starting material for the synthesis of compounds with potential therapeutic applications. The difluoro-tetralone core can be found in molecules targeting a range of biological pathways.

Antimicrobial and Antifungal Agents

Derivatives of fluorinated tetralones have been investigated for their antimicrobial properties. The introduction of fluorine atoms can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and leading to increased efficacy. For instance, halogenated flavanones, which can be synthesized from chalcones derived from tetralones, have shown promising antimicrobial activity.[8][9]

Anticancer Agents

The tetralone scaffold is a key component in several classes of compounds with demonstrated anticancer activity.[3] By modifying the this compound core, it is possible to generate libraries of compounds for screening against various cancer cell lines. The fluorine substituents can play a crucial role in modulating the binding affinity of these derivatives to their biological targets.

Central Nervous System (CNS) Active Compounds

Tetralone derivatives have been explored for their activity on the central nervous system, including as potential antidepressants and treatments for neurodegenerative diseases.[3] The specific substitution pattern of the fluorine atoms in this compound can influence the molecule's ability to cross the blood-brain barrier and interact with CNS targets.

Conclusion

This compound is a highly promising and versatile building block for organic synthesis and drug discovery. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and scalable method. The presence of the two fluorine atoms on the aromatic ring not only activates the molecule for a variety of chemical transformations but also provides a strategic advantage in the design of novel therapeutic agents with potentially enhanced pharmacological properties. This guide provides a foundational understanding and practical methodologies to encourage the broader application of this valuable fluorinated intermediate in the scientific community. Further research into the specific reactions and biological activities of derivatives of this compound is warranted and expected to yield exciting discoveries.

References

- 1. Buy this compound | 172366-38-0 [smolecule.com]

- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Biological Activity of Difluorinated Tetralones: A Technical Overview for Drug Discovery Professionals

Introduction

The tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. Consequently, the development of difluorinated tetralone derivatives has emerged as a promising avenue for the discovery of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of difluorinated tetralones, with a focus on their applications in oncology and inflammatory diseases.

Synthesis of Difluorinated Tetralones

The introduction of fluorine atoms into the tetralone scaffold can be achieved through various synthetic strategies. Electrophilic fluorination using reagents like Selectfluor® is a common method for the synthesis of α-fluoroketones from enol esters of tetralones. This methodology can be extended to produce α,α-difluoroketonic compounds, providing a route to gem-difluorinated tetralones. Furthermore, stereodivergent synthesis strategies have been developed to prepare vicinal difluorinated tetralins, which are closely related precursors or derivatives of tetralones. These methods often involve catalyst-controlled transfer hydrogenation and substrate-controlled fluorinations, allowing for precise control over the stereochemistry of the fluorine substituents.

Biological Activities of Difluorinated Tetralones

Difluorinated tetralone derivatives have demonstrated promising biological activities across various therapeutic areas, primarily in the fields of oncology and inflammation.

Anticancer Activity

Several studies have highlighted the potential of fluorinated tetralone derivatives as anticancer agents. For instance, α,β-unsaturated ketones derived from 6-acetyltetralin and 2,6-difluorobenzaldehyde have shown significant cytotoxic activity against human cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL)[1] |

| 1-(Tetralin-6-yl)-3-(2,6-difluorophenyl)prop-2-en-1-one | Hela (Cervical) | 10.5 |

| 1-(Tetralin-6-yl)-3-(2,6-difluorophenyl)prop-2-en-1-one | MCF-7 (Breast) | - |

| 2-cyano-4-(tetralin-6-yl)-6-(2,6-difluorophenyl)nicotinonitrile | Hela (Cervical) | 10.9 |

| 4-(Tetralin-6-yl)-6-(2,6-difluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Hela (Cervical) | 5.9 |

| 4-(Tetralin-6-yl)-6-(2,6-difluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | MCF-7 (Breast) | - |

Note: A dash (-) indicates that the data was not provided in the cited source.

The mechanism of action for these compounds is believed to involve the induction of cell cycle arrest and apoptosis. While not difluorinated tetralones themselves, the related 3,3-difluoro-2,2-dimethyl-1,6-diphenyl-5-tosyl-1,2,3,6-tetrahydropyridin-4-ol has been shown to induce G0/G1 cell cycle arrest in hepatocellular carcinoma cells by inhibiting CDK7-mediated phosphorylation of Cdc2.[2] This suggests that difluorinated tetralone derivatives may exert their anticancer effects through modulation of key cell cycle regulatory proteins.

Anti-inflammatory Activity

Tetralone derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of the macrophage migration inhibitory factor (MIF) tautomerase activity.[3][4] MIF is a pro-inflammatory cytokine implicated in various inflammatory diseases. While specific data on difluorinated tetralones as MIF inhibitors is limited, the established anti-inflammatory potential of the tetralone scaffold suggests that fluorinated analogs could exhibit enhanced or modulated activity. The proposed mechanism involves the inhibition of MIF's enzymatic function, which in turn attenuates macrophage activation and the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide.[3][4]

Signaling Pathways and Experimental Workflows

The biological effects of difluorinated tetralones are mediated through their interaction with specific cellular signaling pathways.

Caption: Proposed mechanism of anti-inflammatory action of difluorinated tetralones via MIF inhibition.

Caption: Potential mechanism of anticancer activity through cell cycle arrest by inhibiting CDK7.

Experimental Protocols

Synthesis of 1-(Tetralin-6-yl)-3-(2,6-difluorophenyl)prop-2-en-1-one

A mixture of 6-acetyltetralin (1 mmol) and 2,6-difluorobenzaldehyde (1 mmol) in ethanol (20 mL) is treated with a few drops of piperidine. The reaction mixture is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the pure product.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., Hela, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the difluorinated tetralone derivatives for 48 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Assay

The enzymatic activity of MIF is determined by measuring the rate of tautomerization of L-dopachrome methyl ester. The reaction is initiated by adding recombinant human MIF to a solution of L-dopachrome methyl ester in the presence or absence of the test compounds. The decrease in absorbance at 475 nm is monitored over time. The inhibitory activity is expressed as the concentration of the compound required to inhibit 50% of the MIF tautomerase activity (IC50).

Conclusion and Future Directions

Difluorinated tetralones represent a promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. The incorporation of fluorine atoms can lead to improved pharmacological profiles, and the tetralone scaffold provides a versatile platform for further structural modifications to optimize activity and selectivity. Future research should focus on the synthesis and biological evaluation of a broader range of difluorinated tetralone derivatives, including systematic studies on the effects of fluorine substitution patterns on their activity and mechanism of action. Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement into preclinical and clinical development.

References

- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

5,7-Difluoro-2-tetralone: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) or professional safety advice. Always consult the specific SDS for any chemical before handling and conduct a thorough risk assessment.

Introduction

5,7-Difluoro-2-tetralone is a fluorinated derivative of tetralone, a bicyclic aromatic ketone. It serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] The presence of two fluorine atoms on the aromatic ring can significantly influence the molecule's chemical properties, such as stability and lipophilicity, making it an attractive building block for medicinal chemistry.[1] Derivatives of this compound are being explored for potential antimicrobial and anticancer properties.[1] This guide provides an in-depth overview of the safety, handling, and key experimental data related to this compound.

Safety and Hazard Information

GHS Hazard Statements (based on analogous compounds):

Precautionary Statements (based on analogous compounds):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/ eye protection/ face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4][5] No component of similar products is identified as a carcinogen by IARC, NTP, or OSHA.[5]

Physicochemical Properties

Quantitative data for this compound is limited. The table below summarizes available information for the parent compound and a difluorinated analog.

| Property | Value | Source(s) |

| This compound | ||

| Molecular Formula | C₁₀H₈F₂O | [1] |

| Appearance | White crystalline solid | [1] |

| 6,8-Difluoro-2-tetralone (Analog) | ||

| CAS Number | 843644-23-5 | [2] |

| Molecular Weight | 182.17 g/mol | [2][4] |

| α-Tetralone (Parent Compound) | ||

| CAS Number | 529-34-0 | [5] |

| Molecular Weight | 146.19 g/mol | [5] |

| Melting Point | 2 - 7 °C | [5] |

| Boiling Point | 113 - 116 °C at 8 hPa | [5] |

| Density | 1.099 g/cm³ at 25 °C | [5] |

Experimental Protocols

Synthesis and Purification

The synthesis of this compound typically involves the fluorination of a tetralone precursor.[1] A common synthetic approach is through a Friedel-Crafts acylation reaction to construct the tetralone framework with fluorine substituents.[1]

General Synthetic Route:

-

Direct Fluorination: A tetralone precursor is reacted with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).[1]

-

Solvent: The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane.[1]

-

Temperature: The reaction is generally performed at room temperature or slightly elevated temperatures.[1]

Purification Methods:

-

Distillation: For large-scale purification, distillation under reduced pressure can be an effective method for solvent recovery and product isolation.[1]

-

Preparative Chromatography: High-throughput purification can be achieved using preparative chromatography systems.[1]

-

Crystallization: This technique can yield high-purity products with good recovery.[1]

Safe Handling Procedures

Given the potential hazards, the following handling procedures are recommended:

-

Engineering Controls: Use only under a chemical fume hood.[6] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[3][4][6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][6] Gloves should be inspected prior to use and disposed of properly after.[4]

-

Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]

-

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practices.[4][5] Wash hands before breaks and at the end of the workday.[4] Do not eat, drink, or smoke when using this product.[5][6]

-

Emergency Procedures:

-

Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][6]

-

Skin Contact: In case of contact, immediately wash off with soap and plenty of water.[4] Remove all contaminated clothing.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][6]

-

Visualized Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

References

Methodological & Application

Palladium-Catalyzed Synthesis of 5,7-Difluoro-2-tetralone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of various derivatives of 5,7-Difluoro-2-tetralone. This fluorinated tetralone scaffold is a valuable building block in medicinal chemistry, with derivatives being investigated for antimicrobial and anticancer properties.[1] Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the functionalization of the this compound core, enabling the synthesis of diverse compound libraries for drug discovery programs.

Introduction to Synthetic Strategies

The functionalization of this compound can be achieved through several palladium-catalyzed cross-coupling reactions. The primary focus of these protocols will be on the α-arylation of the tetralone, a reaction that forms a carbon-carbon bond at the position adjacent to the carbonyl group. Additionally, methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings will be presented as viable routes to introduce further diversity at other positions, assuming prior functionalization of the aromatic ring (e.g., bromination).

A likely synthetic precursor to this compound is 4-(2,4-difluorophenyl)butyric acid, which can undergo an intramolecular Friedel-Crafts acylation to form the corresponding tetralone.[2]

Key Palladium-Catalyzed Reactions for Derivatization

| Reaction Type | Description | Key Reagents |

| α-Arylation | Forms a C-C bond at the α-position of the ketone. | Palladium catalyst (e.g., Pd(dba)₂), phosphine ligand (e.g., Difluorphos), base (e.g., K₃PO₄), aryl halide.[3] |

| Suzuki-Miyaura Coupling | Forms a C-C bond between an aryl halide and an organoboron compound. | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), arylboronic acid. |

| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl halide and an amine. | Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), amine. |

| Heck Coupling | Forms a C-C bond between an aryl halide and an alkene. | Palladium catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), alkene. |

Experimental Protocols

Protocol 1: Palladium-Catalyzed α-Arylation of this compound

This protocol is adapted from the general procedure for the enantioselective α-arylation of α-fluorotetralones developed by Hartwig and co-workers.[3]

Materials:

-

This compound

-

Aryl bromide or triflate

-

[Pd(allyl)Cl]₂

-

Difluorphos

-

Potassium phosphate (K₃PO₄)

-

Anhydrous toluene

-

Schlenk tube or glovebox

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the aryl bromide or triflate (1.2 equiv), and potassium phosphate (2.0 equiv) to a Schlenk tube equipped with a magnetic stir bar.

-

In a separate vial, prepare the catalyst solution by dissolving [Pd(allyl)Cl]₂ (0.02 equiv) and Difluorphos (0.04 equiv) in anhydrous toluene.

-

Add the catalyst solution to the Schlenk tube containing the reactants.

-

Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Yields: Based on analogous reactions, yields are expected to be in the range of 70-95%.[3]

Protocol 2: Suzuki-Miyaura Coupling of a Brominated this compound Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group onto the aromatic ring of a pre-functionalized this compound (e.g., 6-bromo-5,7-difluoro-2-tetralone).

Materials:

-

Bromo-5,7-difluoro-2-tetralone derivative

-

Arylboronic acid

-

Pd(PPh₃)₄

-

Potassium carbonate (K₂CO₃)

-

Toluene/Water (4:1 mixture)

-

Standard reaction glassware

Procedure:

-

To a round-bottom flask, add the bromo-5,7-difluoro-2-tetralone derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).

-

Add Pd(PPh₃)₄ (0.05 equiv) to the flask.

-

Degas the toluene/water solvent mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the degassed solvent to the reaction flask and heat the mixture to reflux (approximately 90-100 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of a Brominated this compound Derivative

This protocol provides a general method for the introduction of an amine substituent onto the aromatic ring of a pre-functionalized this compound.

Materials:

-

Bromo-5,7-difluoro-2-tetralone derivative

-

Amine

-

Pd₂(dba)₃

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dioxane

-

Inert atmosphere setup

Procedure:

-

In a glovebox or under an inert atmosphere, combine the bromo-5,7-difluoro-2-tetralone derivative (1.0 equiv), the amine (1.2 equiv), and cesium carbonate (1.4 equiv) in a reaction vessel.

-

Add Pd₂(dba)₃ (0.01 equiv) and Xantphos (0.02 equiv).

-

Add anhydrous dioxane to the vessel.

-

Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.

-

Monitor the reaction's progress.

-

Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Synthetic Workflow and Catalytic Cycle

Caption: General workflow for the palladium-catalyzed synthesis of this compound derivatives.

Caption: Proposed catalytic cycle for the palladium-catalyzed α-arylation of this compound.

References

Direct Fluorination of Tetralone Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the direct electrophilic fluorination of tetralone precursors, key intermediates in the synthesis of various biologically active molecules. The following sections outline established methods using common electrophilic fluorinating agents, with a focus on achieving high yields and stereoselectivity.

Introduction

The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and selective fluorination methods is of paramount importance in medicinal chemistry and drug discovery. Tetralone scaffolds are prevalent in numerous natural products and pharmaceutical agents, making the direct fluorination of tetralone precursors a valuable strategy for accessing novel fluorinated analogs. This document details protocols for the direct α-fluorination of tetralones using the electrophilic fluorinating agents Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI).

Data Summary: Electrophilic α-Fluorination of Tetralone Precursors

The following table summarizes the quantitative data for the direct α-fluorination of various tetralone precursors under different reaction conditions.

| Entry | Tetralone Precursor | Fluorinating Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 2-Aryl-1-tetralone | Selectfluor | Cinchonine derivative | MeCN | RT | 12 | >98 | up to 74[1] |

| 2 | 1-Tetralone | Selectfluor | DHQB | MeCN | -20 | 24 | - | up to 91[2] |

| 3 | 2-Methyl-1-tetralone (as lithium enolate) | Chiral N-fluorosultam | - | THF | -78 | - | - | 48[1] |

| 4 | General Cyclic Ketone | NFSI | Primary amine functionalized Cinchona alkaloid | Toluene | RT | - | High | High[3] |

Experimental Protocols

Protocol 1: Enantioselective α-Fluorination of 2-Aryl-1-tetralones using Selectfluor and a Cinchonine Derivative

This protocol describes a highly efficient method for the enantioselective synthesis of 2-fluoro-2-aryl-1-tetralones.[1]

Materials:

-

2-Aryl-1-tetralone (1.0 mmol)

-

Selectfluor™ (1.1 mmol)

-

Cinchonine derivative (e.g., a commercially available or synthesized modified cinchona alkaloid) (0.1 mmol)

-

Anhydrous acetonitrile (MeCN) (5 mL)

-

Stir bar

-

Round-bottom flask

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the 2-aryl-1-tetralone (1.0 mmol) and the cinchonine derivative catalyst (0.1 mmol).

-

Add anhydrous acetonitrile (5 mL) and stir the mixture at room temperature until all solids are dissolved.

-

Cool the reaction mixture to the desired temperature (e.g., room temperature or lower for improved enantioselectivity).

-

Add Selectfluor™ (1.1 mmol) to the reaction mixture in one portion.

-

Stir the reaction for the specified time (e.g., 12 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoro-2-aryl-1-tetralone.

-

Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).

Protocol 2: Organocatalytic Enantioselective α-Fluorination of Cyclic Ketones (Applicable to Tetralones) using NFSI

This protocol provides a general method for the highly enantioselective α-fluorination of cyclic ketones, which can be adapted for tetralone precursors.[3]

Materials:

-

Tetralone precursor (1.0 mmol)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)

-

Primary amine functionalized Cinchona alkaloid catalyst (e.g., (9S)-9-amino-9-deoxy-epi-cinchonine) (0.1 mmol)

-

Anhydrous toluene (5 mL)

-

Stir bar

-

Round-bottom flask

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the tetralone precursor (1.0 mmol) and the primary amine functionalized Cinchona alkaloid catalyst (0.1 mmol).

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature until a homogeneous solution is formed.

-

Add NFSI (1.2 mmol) to the reaction mixture.

-

Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS.

-

Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the α-fluorotetralone by chiral HPLC analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for the enantioselective α-fluorination of tetralone precursors.

Caption: Plausible mechanism for the electrophilic α-fluorination of a tetralone.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective fluorination mediated by cinchona alkaloid derivatives/Selectfluor combinations: reaction scope and structural information for N-fluorocinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 5,7-Difluoro-2-tetralone using Selectfluor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the synthesis of 5,7-Difluoro-2-tetralone, a valuable intermediate in pharmaceutical and medicinal chemistry. The described method utilizes Selectfluor as an efficient and selective electrophilic fluorinating agent for the α-fluorination of a tetralone precursor.

Introduction

This compound is a key building block in the development of various therapeutic agents. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This makes fluorinated intermediates like this compound highly sought after in drug discovery programs. The synthesis of this compound is typically achieved through the direct fluorination of a corresponding tetralone precursor. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent known for its stability, ease of handling, and high reactivity under mild conditions.

Reaction Principle

The synthesis of this compound via Selectfluor involves the electrophilic α-fluorination of a suitable tetralone precursor, such as 5,7-difluoro-3,4-dihydronaphthalen-2(1H)-one. The reaction proceeds through the enol or enolate form of the ketone, which acts as a nucleophile and attacks the electrophilic fluorine atom of Selectfluor. The reaction is typically carried out in a polar aprotic solvent.

Quantitative Data Summary

While a specific literature source detailing the exact yield for the synthesis of this compound from a non-fluorinated precursor using Selectfluor was not identified in the search, the general efficiency of α-fluorination of tetralone derivatives with Selectfluor is well-established. For analogous reactions involving the enantioselective fluorination of α-aryl-tetralones, excellent yields of up to >98% have been reported.[1] The following table outlines a representative reaction based on typical conditions for such transformations.

| Parameter | Value | Reference |

| Starting Material | 5,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one | Generic |

| Fluorinating Agent | Selectfluor | [1] |

| Solvent | Acetonitrile (CH₃CN) | Generic |

| Temperature | Room Temperature | Generic |

| Reaction Time | 12-24 hours | Generic |

| Typical Yield | High (expected) | [1] |

Experimental Protocol

This protocol describes a general procedure for the α-fluorination of a tetralone precursor to synthesize this compound using Selectfluor.

Materials:

-

5,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one (starting material)

-

Selectfluor

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile.

-

Addition of Fluorinating Agent: To the stirred solution, add Selectfluor (1.1 - 1.5 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Use of 5,7-Difluoro-2-tetralone in Developing Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5,7-Difluoro-2-tetralone as a scaffold for the development of novel antimicrobial agents. While direct research on the antimicrobial properties of this compound derivatives is emerging, this document compiles data and protocols from structurally related compounds to guide future research and development. The inclusion of fluorine atoms in the tetralone structure is a key feature, known to enhance metabolic stability and binding affinity of drug candidates.[1]

Introduction to this compound in Antimicrobial Drug Discovery

This compound is a fluorinated derivative of tetralone, a bicyclic aromatic ketone. The tetralone scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic placement of two fluorine atoms at the 5 and 7 positions of the aromatic ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its interaction with biological targets.[1]

The development of new antimicrobial agents is a critical area of research due to the rise of multidrug-resistant pathogens. Fluorinated compounds have a successful track record in this field, with fluoroquinolones being a prominent example of potent antibacterial drugs. The rationale for exploring this compound as a building block for new antimicrobials is based on the proven efficacy of both the tetralone core and the beneficial effects of fluorination.[4]

Data Presentation: Antimicrobial Activity of Related Tetralone and Fluorinated Derivatives

The following tables summarize the antimicrobial activity of various tetralone and fluorinated heterocyclic derivatives against a panel of clinically relevant bacteria. This data, derived from studies on analogous compounds, provides a benchmark for the expected potency of novel agents synthesized from this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of Aminoguanidine-Tetralone Derivatives against ESKAPE Pathogens

| Compound | S. aureus ATCC 29213 | MRSA-2 | E. coli ATCC 25922 | A. baumannii ATCC 19606 | K. pneumoniae ATCC 700603 | P. aeruginosa ATCC 27853 |

| 2D | 0.5 µg/mL | 1 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL |

| Levofloxacin | 0.25 µg/mL | 0.5 µg/mL | 0.06 µg/mL | 1 µg/mL | 0.125 µg/mL | 1 µg/mL |

Data adapted from a study on novel aminoguanidine-tetralone derivatives, demonstrating potent activity against Gram-positive bacteria.[5]

Table 2: Minimum Inhibitory Concentrations (MIC) of Halogenated 5,7-Dihydroxyflavanone Derivatives

| Compound | Vibrio cholerae | Bacillus subtilis 1012 | Bacillus anthracis | Staphylococcus aureus ATCC 33807 | Saccharomyces cerevisiae |

| Monofluorinated (2) | 30 µg/mL | 20 µg/mL | 20 µg/mL | 20 µg/mL | >100 µg/mL |

| Difluorinated (3) | 40 µg/mL | 30 µg/mL | 30 µg/mL | 30 µg/mL | 50 µg/mL |

| Dichlorinated (6) | 30 µg/mL | 10 µg/mL | 10 µg/mL | 20 µg/mL | 40 µg/mL |

Data from a study on halogenated flavanones, indicating that halogen substitution enhances antimicrobial activity.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of antimicrobial agents derived from this compound.

Protocol 1: General Synthesis of Tetralone Derivatives (e.g., Indazoline Tetralones)

This protocol is adapted from the synthesis of indazoline derivatives from α-tetralone.[4][6]

Step 1: Synthesis of 2-Benzylidene-5,7-difluoro-2-tetralone

-

In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and an appropriate substituted benzaldehyde (10 mmol) in 50 mL of ethanol.

-

Stir the mixture at room temperature and cool to 10°C in an ice bath.

-

Slowly add a solution of 5% alcoholic KOH (11.2 mL) to the mixture.

-

Remove the cooling bath and allow the solution to warm to room temperature.

-

Continue stirring overnight. A crystalline product should precipitate.

-

Pour the reaction mixture into 200 mL of ice-cold water.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the product from methanol to obtain the pure 2-benzylidene-5,7-difluoro-2-tetralone derivative.

Step 2: Synthesis of Indazoline Derivatives

-

In a 50 mL round-bottom flask, combine the 2-benzylidene-5,7-difluoro-2-tetralone derivative (10 mmol), phenylhydrazine (40 mmol), and a catalytic amount of sodium metal (0.5 g) in 20 mL of ethanol.

-

Stir the mixture for 5 minutes and then reflux for 10 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, remove the solvent under reduced pressure.

-

Purify the resulting residue by crystallization or column chromatography to yield the final indazoline derivative.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to achieve a range of concentrations.

-

Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well with the microbial suspension. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Mechanism of Action - Bacterial Membrane Integrity Assay

This assay helps to determine if the antimicrobial compound disrupts the bacterial cell membrane.

-

Grow the target bacterial strain to the mid-logarithmic phase.

-

Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to an OD600 of 0.5.

-

Add the test compound at its MIC and 2x MIC to the bacterial suspension. Use a known membrane-disrupting agent as a positive control and DMSO as a negative control.

-

Incubate the samples at 37°C for a defined period (e.g., 30 minutes).

-

Add a fluorescent dye that only enters cells with compromised membranes (e.g., propidium iodide).

-

Measure the fluorescence using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Visualizations

The following diagrams illustrate key conceptual frameworks for the development and potential mechanism of action of antimicrobial agents derived from this compound.

Caption: Experimental workflow for developing antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]